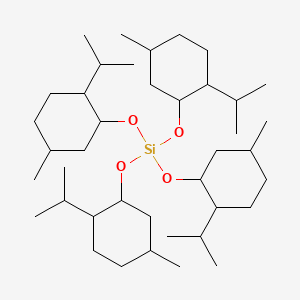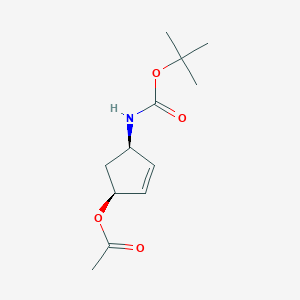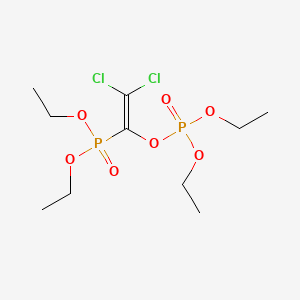
2-Chloro-N-hydroxyadenine
Übersicht
Beschreibung
2-Chloro-N-hydroxyadenine (Cl-HA) is a purine analog that has been widely used in scientific research due to its unique properties. It is a synthetic compound that has been found to have potential applications in the fields of biochemistry and pharmacology. Cl-HA is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in the metabolism of purine nucleotides.
Wirkmechanismus
2-Chloro-N-hydroxyadenine inhibits adenosine deaminase by binding to the active site of the enzyme. The binding of 2-Chloro-N-hydroxyadenine to the enzyme prevents the substrate (adenosine) from binding, thereby inhibiting the enzymatic activity. This results in an increase in the concentration of adenosine, which can activate adenosine receptors and elicit various physiological effects.
Biochemical and Physiological Effects:
2-Chloro-N-hydroxyadenine has been shown to have various biochemical and physiological effects. It has been found to increase the concentration of adenosine, which can activate adenosine receptors and elicit various physiological effects. Adenosine has been shown to have anti-inflammatory, anti-thrombotic, and cardioprotective effects. 2-Chloro-N-hydroxyadenine has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-hydroxyadenine has several advantages for lab experiments. It is a potent inhibitor of adenosine deaminase, which makes it a useful tool for studying the role of adenosine in various biological processes. 2-Chloro-N-hydroxyadenine is also relatively stable and can be stored for extended periods without degradation. However, there are some limitations to the use of 2-Chloro-N-hydroxyadenine. It is a synthetic compound, which means that it may not accurately mimic the effects of endogenous adenosine. Additionally, 2-Chloro-N-hydroxyadenine has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the use of 2-Chloro-N-hydroxyadenine in scientific research include the study of its role in cancer and autoimmune diseases, as well as the development of more potent and selective inhibitors of adenosine deaminase.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-hydroxyadenine has been extensively used in scientific research due to its ability to inhibit adenosine deaminase. Adenosine deaminase is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of adenosine deaminase leads to an increase in the concentration of adenosine, which has been shown to have various physiological effects. 2-Chloro-N-hydroxyadenine has been used as a tool to study the role of adenosine in various biological processes, including inflammation, immune response, and cardiovascular function.
Eigenschaften
IUPAC Name |
N-(2-chloro-7H-purin-6-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQHURYSIGULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172679 | |
| Record name | Adenine, 2-chloro-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-hydroxyadenine | |
CAS RN |
19152-67-1 | |
| Record name | Adenine, 2-chloro-N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC529842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenine, 2-chloro-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)







![Furo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3367704.png)



